![molecular formula C15H15ClN2 B1590472 Malonaldehyde bis(phenylimine) monohydrochloride CAS No. 123071-42-1](/img/structure/B1590472.png)
Malonaldehyde bis(phenylimine) monohydrochloride
Overview
Description
Malonaldehyde bis(phenylimine) monohydrochloride is an organic compound with the chemical formula C15H15ClN2. It is known for its use as a fluorescent cyanine dye, which makes it valuable in various scientific applications . The compound is characterized by its yellow to orange powder form and is hygroscopic, meaning it readily absorbs moisture from the air .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of malonaldehyde bis(phenylimine) monohydrochloride typically involves the reaction of malonaldehyde with aniline under acidic conditions to form the bis(phenylimine) derivative, followed by the addition of hydrochloric acid to obtain the monohydrochloride salt . The reaction conditions often require a controlled environment to ensure the purity and yield of the product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pH, and reactant concentrations to achieve high yields and consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Malonaldehyde bis(phenylimine) monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the imine groups to amine groups.
Substitution: The phenyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes or carboxylic acids, while reduction can yield amines .
Scientific Research Applications
Synthetic Chemistry
Overview : Malonaldehyde bis(phenylimine) monohydrochloride serves as a versatile intermediate in the synthesis of various organic compounds. Its unique structure allows for the formation of complex molecules used in pharmaceuticals and new materials.
Key Applications :
- Synthesis of Cyanine Dyes : The compound is utilized in the synthesis of fluorescent cyanine dyes, which are important for biological imaging and diagnostics. For instance, it has been involved in producing unsymmetrical pentamethine cyanines under microwave irradiation conditions, demonstrating its utility in dye chemistry .
- Formation of Asymmetric Compounds : It acts as a precursor for creating asymmetric benzothiazole derivatives, which can be further modified for applications in gene expression studies .
Analytical Chemistry
Overview : In analytical chemistry, this compound is employed for detecting and quantifying various organic compounds.
Key Applications :
- Detection of Aldehydes and Amines : The compound is valuable in methods for quality control and environmental monitoring due to its ability to form stable complexes with aldehydes and amines .
- Fluorescence Microscopy : Its fluorescent properties enable it to label cells for fluorescence microscopy, aiding researchers in visualizing cellular structures and processes.
Polymer Science
Overview : The compound is used in formulating specialty polymers that require enhanced properties.
Key Applications :
- Thermal Stability and Mechanical Strength : this compound contributes to the development of polymers that exhibit improved thermal stability and mechanical strength, which are crucial for applications in the automotive and aerospace industries .
Medicinal Chemistry
Overview : This compound shows potential in drug development through its ability to target specific biological pathways.
Key Applications :
- Drug Development : It has been explored for creating compounds that can inhibit specific enzymes or proteins involved in disease mechanisms. Its role as a fluorescent probe also aids in studying drug interactions within biological systems .
Biochemistry
Overview : In biochemistry, this compound is utilized to study various biological processes.
Key Applications :
- Enzyme Inhibition Studies : Researchers use this compound to investigate enzyme interactions and inhibition mechanisms, contributing to a better understanding of metabolic pathways and disease processes .
- Lipid Peroxidation Marker : It serves as a marker for lipid peroxidation, helping assess oxidative stress levels within cells or tissues, which is relevant in studying diseases like neurodegenerative disorders.
Case Study 1: Fluorescent Labeling
A study demonstrated the effectiveness of this compound as a fluorescent label for proteins. By covalently attaching the dye to proteins, researchers tracked their movement within live cells using fluorescence microscopy techniques.
Case Study 2: Oxidative Stress Assessment
In research focusing on oxidative stress, the compound was used to measure lipid peroxidation levels in neuronal cells. The fluorescence intensity correlated with oxidative damage markers, providing insights into neurodegenerative disease mechanisms.
Mechanism of Action
The mechanism of action of malonaldehyde bis(phenylimine) monohydrochloride involves its ability to fluoresce under specific conditions. The compound absorbs light at a particular wavelength and emits light at a different wavelength, making it useful as a fluorescent marker. The molecular targets and pathways involved in its action depend on the specific application, such as binding to biomolecules in biological assays .
Comparison with Similar Compounds
Similar Compounds
Malondialdehyde bis(dimethyl acetal): Another derivative of malonaldehyde used in similar applications.
Malondialdehyde tetrabutylammonium salt: Used in lipid peroxidation assays.
N-[5-(Phenylamino)-2,4-pentadienylidene]aniline monohydrochloride: A structurally similar compound with different applications
Uniqueness
Malonaldehyde bis(phenylimine) monohydrochloride is unique due to its specific fluorescent properties, making it particularly valuable in applications requiring high sensitivity and specificity in fluorescence-based techniques .
Biological Activity
Malonaldehyde bis(phenylimine) monohydrochloride (MBC) is a compound of significant interest in biological research due to its unique structural properties and versatile applications, particularly as a fluorescent probe. This article explores the biological activity of MBC, detailing its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
MBC has the chemical formula and a molecular weight of 258.75 g/mol. The compound features two phenyl groups linked by imine bonds to a malonaldehyde backbone, along with a hydrochloride component. This structure enables MBC to function effectively as a fluorescent dye, making it valuable in various biological applications, including cellular imaging and oxidative stress assessment .
Mechanisms of Biological Activity
Fluorescent Properties
MBC acts as a cell-permeable dye that can enter living cells. Inside the cells, it is cleaved by cytoplasmic esterases, which removes the phenylimine groups, resulting in a non-fluorescent product. However, in live cells with active esterase activity, the phenylimine groups remain attached, producing a fluorescent signal when excited by light at specific wavelengths. This property allows researchers to differentiate between live and dead cells based on fluorescence intensity .
Oxidative Stress Marker
MBC is utilized as a marker for lipid peroxidation—a process where free radicals damage cell membranes. By measuring the fluorescence intensity of MBC, researchers can assess oxidative stress levels in cells or tissues. This application is particularly relevant in studying diseases associated with oxidative damage, such as neurodegenerative disorders and atherosclerosis .
DNA Photocleavage Studies
Another significant application of MBC is in the study of DNA photocleavage. By incorporating MBC into DNA strands and exposing them to light, researchers can investigate the mechanisms behind DNA damage induced by UV radiation or other light sources. Understanding these mechanisms is crucial for insights into skin cancer development and other photo-induced pathologies .
Table 1: Summary of Applications and Findings Related to MBC
Case Study: Oxidative Stress in Neurodegenerative Diseases
A study examining the role of oxidative stress in neurodegenerative diseases utilized MBC to measure lipid peroxidation levels in neuronal cells. The results indicated significantly elevated fluorescence in diseased cells compared to controls, suggesting that MBC could serve as a reliable indicator for assessing oxidative damage in neurological contexts .
Properties
IUPAC Name |
N,N'-diphenylpropane-1,3-diimine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2.ClH/c1-3-8-14(9-4-1)16-12-7-13-17-15-10-5-2-6-11-15;/h1-6,8-13H,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMLOZWXXPLHIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=CCC=NC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90480711 | |
Record name | Malonaldehyde bis(phenylimine) monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90480711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123071-42-1 | |
Record name | Malonaldehyde bis(phenylimine) monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90480711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.